molecular formula C13H15F2NO3 B1404021 Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 174073-95-1

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1404021
M. Wt: 271.26 g/mol
InChI Key: WNWSPRXVXJSDCZ-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO3 . It has a molecular weight of 271.26 .


Molecular Structure Analysis

The InChI Key for this compound is WNWSPRXVXJSDCZ-UHFFFAOYSA-N . The InChI string is InChI=1S/C13H15F2NO3/c14-13(15)9-16(6-11(13)7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 . The Canonical SMILES representation is C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)CO .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate include its molecular formula (C13H15F2NO3), molecular weight (271.26), and its InChI Key (WNWSPRXVXJSDCZ-UHFFFAOYSA-N) .

Scientific Research Applications

Enantioselective Synthesis

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is used in the enantioselective synthesis of pyrrolidine-based compounds. For instance, it is involved in the enantio- and regioselective syntheses of pyrrolidine trans-lactams, where the key step is the acyl iminium ion-mediated condensation of the pyrrolidine with a ketene acetal. These synthesized compounds serve as important intermediates in the production of various bioactive molecules (Andrews et al., 2003).

Conformational Restriction in Drug Development

The compound plays a crucial role in the synthesis of conformationally restricted analogs of drugs. For instance, it's utilized in the stereoselective alkylation of chiral pyrrolidin-2-ones to obtain trans-disubstituted pyrrolidin-2-ones, a step critical for developing analogs of drugs like pregabalin, indicating its significance in enhancing drug specificity and efficacy (Galeazzi et al., 2003).

Synthesis of Diiron(II) Complexes

It is used in the synthesis of diiron(II) complexes which are structurally similar to the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). These synthesized compounds are crucial in understanding the structure and function of MMOH, contributing to the study of hydrocarbon oxidation processes (Carson & Lippard, 2006).

Cholinesterase Inhibition

The compound is used in the synthesis of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies are significant for the development of treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Pizova et al., 2017).

properties

IUPAC Name

benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)9-16(6-11(13)7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSPRXVXJSDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857388
Record name Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

174073-95-1
Record name Phenylmethyl 3,3-difluoro-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174073-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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